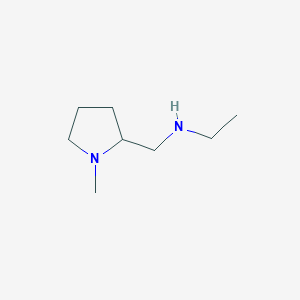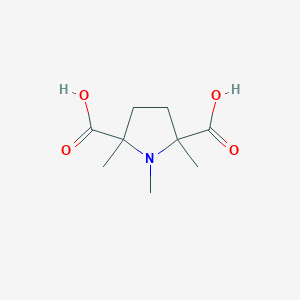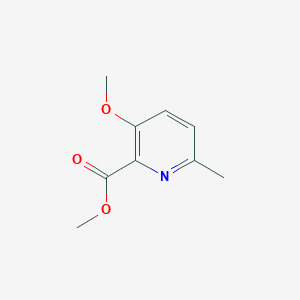
Methyl 2-bromo-5-hydroxy-4-methylbenzoate
Vue d'ensemble
Description
Methyl 2-bromo-5-hydroxy-4-methylbenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as bromomethyl methyl salicylate and is a derivative of salicylic acid. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
Synthesis and Constituent Analysis
- Methyl 2-bromo-5-hydroxy-4-methylbenzoate is involved in the synthesis of complex organic compounds. For instance, it's related to polysubstituted aromatic carboxylic acids found in calichemicin antibiotics (Laak & Scharf, 1989).
Reactions and Derivative Formation
- This compound participates in various electrophilic substitution reactions, forming products relevant in medicinal chemistry, such as derivatives utilized in anticancer drug synthesis (Clarke, Scrowston & Sutton, 1973).
Intermediate in Drug Synthesis
- It serves as a key intermediate for synthesizing drugs that inhibit thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).
Molecular Transformation
- This compound undergoes transformations, including bromination and hydrolysis, in the synthesis of other chemical entities. These processes demonstrate its versatility in organic chemistry (Chen Bing-he, 2008).
Photosensitizer Development
- It contributes to the synthesis of new compounds with potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).
Natural Products Research
- This chemical is found in natural products such as those derived from red algae. These derivatives have been studied for their potential biological activities (Zhao et al., 2004).
Pharmaceutical and Cosmetic Applications
- Methyl 4-hydroxybenzoate, a related compound, is used as an anti-microbial agent in cosmetics, personal care products, and as a food preservative. Its structure and properties have been extensively studied (Sharfalddin et al., 2020).
Thermodynamic Studies
- Studies on the thermodynamics of related bromobenzoic acids provide insights into their sublimation, fusion, vaporization, and solubility, which are crucial for understanding their behavior in different environments (Zherikova et al., 2016).
Propriétés
IUPAC Name |
methyl 2-bromo-5-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXFNAPNIAMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


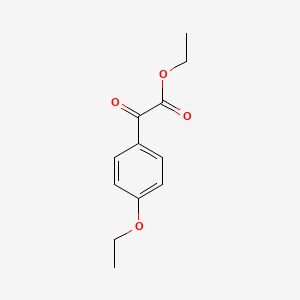


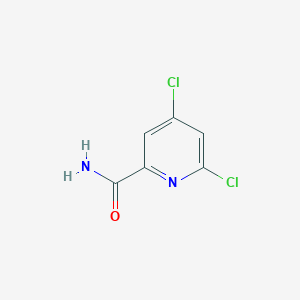

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
